molecular formula C32H32N2O3 B11496550 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B11496550
M. Wt: 492.6 g/mol
InChI Key: RMUUDQIDPMAUFC-UHFFFAOYSA-N
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Description

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that combines indole, benzyloxy, and cyclohexane moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid . The resulting intermediate undergoes further reactions to introduce the benzyloxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and halogenated or nitrated indole compounds.

Scientific Research Applications

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, influencing cellular pathways and exerting its effects through binding to active sites or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C32H32N2O3

Molecular Weight

492.6 g/mol

IUPAC Name

3-hydroxy-2-[C-methyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C32H32N2O3/c1-21-27(28-19-26(13-14-29(28)34-21)37-20-23-9-5-3-6-10-23)15-16-33-22(2)32-30(35)17-25(18-31(32)36)24-11-7-4-8-12-24/h3-14,19,25,34-35H,15-18,20H2,1-2H3

InChI Key

RMUUDQIDPMAUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN=C(C)C4=C(CC(CC4=O)C5=CC=CC=C5)O

Origin of Product

United States

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